molecular formula C12H20N4O B1492615 (1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1955410-28-2

(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1492615
CAS RN: 1955410-28-2
M. Wt: 236.31 g/mol
InChI Key: KQVACKMILQEJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C10H19NO. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Catalytic Applications

Triazoles, including derivatives similar to the specified compound, have been extensively studied for their catalytic applications. A notable example involves tris(triazolyl)methanol ligands, which form complexes with copper (Cu) and are highly active catalysts for Huisgen 1,3-dipolar cycloadditions, a cornerstone reaction in click chemistry. These catalysts are praised for their low loadings, compatibility with a variety of functional groups, and operation under mild conditions, including water or neat conditions (Ozcubukcu et al., 2009).

Synthesis and Drug Development

In the realm of drug development, triazole derivatives, including those similar to "(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol," have been synthesized and evaluated for their pharmacological activities. For example, the enantio-specific antitubercular activity of novel triazole compounds has been assessed, revealing significant differences in efficacy among stereoisomers, highlighting the importance of stereochemistry in the development of therapeutic agents (Shekar et al., 2014).

Material Science and Corrosion Inhibition

Triazole derivatives also find applications in material science, particularly as corrosion inhibitors for metals. Studies have shown that triazole-based compounds can effectively protect mild steel in acidic media, demonstrating their potential as eco-friendly and efficient corrosion inhibitors (Ma et al., 2017).

properties

IUPAC Name

[1-(1-cyclobutylpiperidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-10-7-16(14-13-10)12-5-2-6-15(8-12)11-3-1-4-11/h7,11-12,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVACKMILQEJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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